molecular formula C26H25N5O5 B7720317 1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine

1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine

Cat. No.: B7720317
M. Wt: 487.5 g/mol
InChI Key: LNJCKHJLZISJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a nitrophenyl group, which is further connected to an oxadiazole ring bearing a dimethoxyphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole derivative with the piperazine derivative under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist. It may have applications in the development of new therapeutic agents for various diseases.

    Materials Science: Due to its unique structural features, the compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine can be compared with other piperazine derivatives and oxadiazole-containing compounds. Similar compounds include:

    1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine: This compound has a methyl group instead of a phenyl group on the piperazine ring.

    1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-ethylpiperazine: This compound has an ethyl group instead of a phenyl group on the piperazine ring.

    1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-isopropylpiperazine: This compound has an isopropyl group instead of a phenyl group on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5/c1-34-23-11-9-18(17-24(23)35-2)25-27-26(36-28-25)19-8-10-21(22(16-19)31(32)33)30-14-12-29(13-15-30)20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJCKHJLZISJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.